diethyl 2-[(chloroacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
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Overview
Description
3,6-DIETHYL 2-(2-CHLOROACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, substituted with diethyl groups and a chloroacetamido group
Preparation Methods
The synthesis of 3,6-DIETHYL 2-(2-CHLOROACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as pyridine derivatives and thiophene derivatives.
Introduction of Diethyl Groups: Alkylation reactions using diethyl halides in the presence of a strong base can introduce diethyl groups at the desired positions.
Addition of Chloroacetamido Group: This step involves the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base to form the chloroacetamido group.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
3,6-DIETHYL 2-(2-CHLOROACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetamido group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the ester and amide bonds.
Scientific Research Applications
3,6-DIETHYL 2-(2-CHLOROACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-DIETHYL 2-(2-CHLOROACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate access and thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 3,6-DIETHYL 2-(2-CHLOROACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE include other thienopyridine derivatives and pyridinedicarboxylic acid derivatives. These compounds share structural similarities but differ in their functional groups and substitution patterns. For example:
Quinolinic Acid: A pyridinedicarboxylic acid derivative with neurotoxic properties.
Lutidinic Acid: Another pyridinedicarboxylic acid derivative with different substitution patterns.
Dipicolinic Acid: Known for its role in bacterial spore resistance.
Properties
Molecular Formula |
C15H19ClN2O5S |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
diethyl 2-[(2-chloroacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
InChI |
InChI=1S/C15H19ClN2O5S/c1-3-22-14(20)12-9-5-6-18(15(21)23-4-2)8-10(9)24-13(12)17-11(19)7-16/h3-8H2,1-2H3,(H,17,19) |
InChI Key |
LCZKKIPDFDLALT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)CCl |
Origin of Product |
United States |
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